molecular formula C9H6N2O B1603144 1-Oxoisoindoline-4-carbonitrile CAS No. 435273-34-0

1-Oxoisoindoline-4-carbonitrile

Cat. No. B1603144
M. Wt: 158.16 g/mol
InChI Key: BEUNOHDSYZHSFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Oxoisoindoline-4-carbonitrile has been described in various studies. For instance, an efficient synthesis of 3-oxoisoindolines was described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst .


Molecular Structure Analysis

The molecular structure of 1-Oxoisoindoline-4-carbonitrile consists of 12 heavy atoms, 6 of which are aromatic . The compound has a molar refractivity of 46.11 .


Physical And Chemical Properties Analysis

1-Oxoisoindoline-4-carbonitrile has a high GI absorption and is not a BBB permeant . It’s not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Kp (skin permeation) of -6.92 cm/s .

Scientific Research Applications

1. Synthesis of Substituted (±)-3-oxoisoindoline-1-carbonitriles and Carboxamides

  • Application Summary: This research focuses on the efficient synthesis of substituted (±)-3-oxoisoindoline-1-carbonitriles and carboxamides using a catalyst called OSU-6 . The reaction can be tuned to generate two different products .
  • Methods of Application: The synthesis is achieved from 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst .
  • Results: The research resulted in an efficient method for the synthesis of 3-oxoisoindolines .

2. Synthesis and Evaluation of Novel Oxoisoindoline Derivatives as Acetylcholinesterase Inhibitors

  • Application Summary: This research involves the synthesis and evaluation of novel oxoisoindoline derivatives as inhibitors of acetylcholinesterase . Acetylcholinesterase is an enzyme that hydrolyzes acetylcholine, a neurotransmitter, and its inhibition is a common strategy in the treatment of Alzheimer’s disease .
  • Methods of Application: The synthesis of these novel oxoisoindoline derivatives was achieved through the Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides .
  • Results: Two of the twelve tested compounds showed good activity as acetylcholinesterase inhibitors compared to other derivatives .

Safety And Hazards

The safety data sheet for 1-Oxoisoindoline-4-carbonitrile indicates that it has a signal word of “Warning” and carries hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUNOHDSYZHSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622018
Record name 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxoisoindoline-4-carbonitrile

CAS RN

435273-34-0
Record name 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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